trans-2-(Hydroxymethyl)cyclobutanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

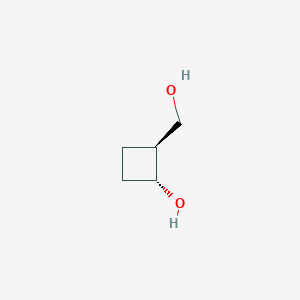

trans-2-(Hydroxymethyl)cyclobutanol: is a chemical compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. The compound is characterized by a hydroxymethyl group (-CH₂OH) attached to the second carbon of a cyclobutane ring, with the hydroxymethyl group and the hydrogen atom on the second carbon being in a trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Hydroxymethyl)cyclobutanol can be achieved through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the cyclization of 1,3-butadiene derivatives can be carried out using a suitable catalyst to form the cyclobutane ring. The hydroxymethyl group can then be introduced through subsequent reactions, such as hydroxylation or hydroformylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: trans-2-(Hydroxymethyl)cyclobutanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The compound can be reduced to form cyclobutanol or other reduced derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed:

Oxidation: Formation of trans-2-(Hydroxymethyl)cyclobutanone or trans-2-(Carboxymethyl)cyclobutanol.

Reduction: Formation of cyclobutanol or other reduced derivatives.

Substitution: Formation of trans-2-(Substituted methyl)cyclobutanol derivatives.

Scientific Research Applications

The applications of trans-2-(Hydroxymethyl)cyclobutanol are varied, spanning organic synthesis, medicinal chemistry, and material science. This compound, which features a cyclobutane ring and two hydroxymethyl groups, serves as a building block for synthesizing complex organic molecules and allows for various chemical transformations.

Scientific Research Applications

This compound, also known as cyclobutane-1,2-diyldimethanol, is a small organic compound with the chemical formula C6H12O2. The presence of both a hydroxyl group (OH) and a methylene group (CH2) allows researchers to utilize it as a precursor for the synthesis of more complex molecules, including cyclic ethers, esters, and amines.

Organic Synthesis This compound acts as a versatile building block for synthesizing complex organic molecules.

Biological Research It is investigated for its possible applications in drug development due to the presence of the cyclobutane ring and the functional groups.

Material Science Researchers are exploring its potential use in the development of new materials with specific properties, such as polymers or molecular frameworks.

Bioconjugation Reactions The diol functionality of This compound makes it a candidate for bioconjugation reactions, which involves linking a small molecule to a biological molecule like a protein or antibody. This technique is useful in creating new probes for biological research and diagnostics.

One study explored the selective C–H hydroxylation of cyclobutylamine derivatives using engineered P450 BM3 enzymes . Results showed a preference for hydroxylation trans to the NHBoc substituent, with a slight preference for 2- over 3-hydroxylation . Another study utilized cyclobutanol derivatives in the preparation of antiviral agents . It can be converted to an optically active antiviral agent such as [1R-(1 α ,2 β ,3 α )]-2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-1,9-dihydro-6H-purin-6-one .

Mechanism of Action

The mechanism of action of trans-2-(Hydroxymethyl)cyclobutanol depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the hydroxymethyl group and the strain in the cyclobutane ring. The hydroxymethyl group can participate in various reactions, such as nucleophilic substitution or oxidation, while the cyclobutane ring can undergo ring-opening reactions under specific conditions.

Comparison with Similar Compounds

cis-2-(Hydroxymethyl)cyclobutanol: The cis isomer of the compound, where the hydroxymethyl group and the hydrogen atom on the second carbon are on the same side of the ring.

Cyclobutanol: A simpler cyclobutane derivative with a hydroxyl group attached to one of the carbons in the ring.

trans-2-(Hydroxymethyl)cyclopentanol: A similar compound with a five-membered ring instead of a four-membered ring.

Uniqueness: trans-2-(Hydroxymethyl)cyclobutanol is unique due to its specific trans configuration and the presence of the hydroxymethyl group. This configuration imparts distinct chemical and physical properties, making it valuable in various applications. The strain in the cyclobutane ring also contributes to its reactivity and versatility in chemical synthesis.

Biological Activity

Trans-2-(Hydroxymethyl)cyclobutanol is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical pathways, including cycloaddition reactions and hydroxylation processes. The compound's cyclobutane ring structure, combined with hydroxymethyl functional groups, contributes to its reactivity and potential biological interactions.

Antiviral Properties

Research has indicated that derivatives of cyclobutyl compounds exhibit antiviral activity. For example, studies on cyclobutyl nucleosides have shown promising results against HIV-1 reverse transcriptase (RT). While this compound itself has not been directly tested against HIV, its structural analogs have demonstrated significant activity, suggesting a potential for similar effects in modified forms or derivatives .

Table 1: Antiviral Activity of Cyclobutyl Nucleosides

| Compound | Target Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Cyclobutyl Nucleoside A | HIV-1 RT | 4.7 | DNA chain termination |

| Cyclobutyl Nucleoside B | HIV-1 RT (M184I/V mutants) | 6.1 | Competitive inhibition |

| This compound | Not directly tested | N/A | Potentially similar to analogs |

Neuropharmacological Effects

The compound has been implicated in neuropharmacological studies, particularly concerning its potential effects on neurodegenerative disorders and psychiatric conditions. Similar compounds have been reported to modulate neurotransmitter systems, including antagonism at NMDA receptors, which could suggest a pathway for this compound's action .

Case Studies

Recent studies have explored the use of cyclobutyl derivatives in treating various disorders:

- Neurodegenerative Disorders : A study highlighted the efficacy of cyclobutyl compounds in models of neurodegeneration. The compounds exhibited protective effects against neuronal cell death by modulating glutamatergic signaling pathways .

- Anxiety Disorders : Another investigation into the pharmacological profile of related compounds suggested anxiolytic properties through modulation of GABAergic activity .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : As seen with other cyclobutyl derivatives, it may inhibit enzymes involved in viral replication or neurotransmitter metabolism.

- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing neuronal excitability and signaling pathways.

Future Directions

While preliminary studies indicate that this compound holds promise as a biologically active compound, further research is necessary to elucidate its specific mechanisms and therapeutic applications. Future studies should focus on:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.

- Structural Modifications : Synthesizing derivatives to enhance bioactivity and selectivity for specific targets.

- Clinical Trials : Investigating safety and efficacy in human subjects for various applications.

Properties

Molecular Formula |

C5H10O2 |

|---|---|

Molecular Weight |

102.13 g/mol |

IUPAC Name |

(1R,2S)-2-(hydroxymethyl)cyclobutan-1-ol |

InChI |

InChI=1S/C5H10O2/c6-3-4-1-2-5(4)7/h4-7H,1-3H2/t4-,5+/m0/s1 |

InChI Key |

VSYWGNKHUGJYOX-CRCLSJGQSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H]1CO)O |

Canonical SMILES |

C1CC(C1CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.